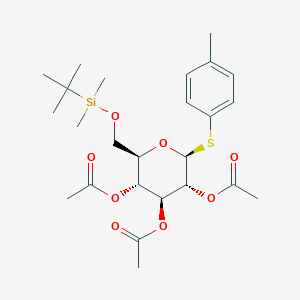
4-Azido-n-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-n-cyclopentylbenzamide is an organic compound with the molecular formula C12H14N4O It features a benzamide core substituted with an azido group at the para position and a cyclopentyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-n-cyclopentylbenzamide typically involves the following steps:
Formation of Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with cyclopentylamine under suitable conditions.
Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure efficient and safe handling of azides, which are potentially explosive intermediates .
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-n-cyclopentylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-cyclopentyl-4-aminobenzamide.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
4-Azido-n-cyclopentylbenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Azido-n-cyclopentylbenzamide involves its ability to undergo bioorthogonal reactions, particularly cycloaddition reactions with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological systems . Additionally, its azido group can be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-N-cyclohexyl-benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of a cyclopentyl group.
4-Azido-N-phenyl-benzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
4-Azido-n-cyclopentylbenzamide is unique due to its specific combination of an azido group and a cyclopentyl group, which imparts distinct chemical reactivity and potential biological activity. The cyclopentyl group provides a balance between hydrophobicity and steric bulk, influencing the compound’s interaction with biological targets .
Propiedades
IUPAC Name |
4-azido-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-15-11-7-5-9(6-8-11)12(17)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCAWLOMZPQHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)








